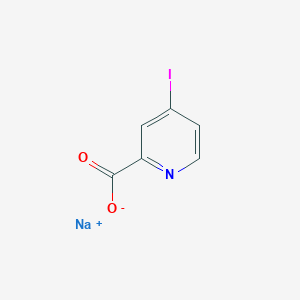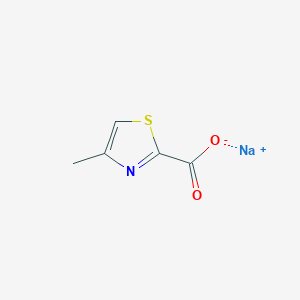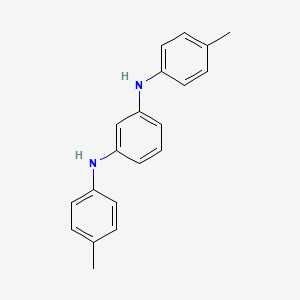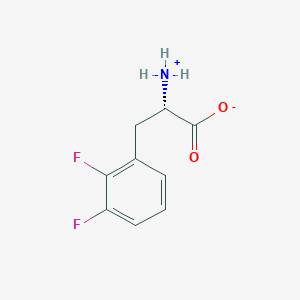
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is an organic compound characterized by the presence of a phenyl group, a pyridyl group, and an acrylonitrile moiety. This compound is known for its reactivity and is often used as a Michael acceptor in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with benzyl cyanide in the presence of a base. The reaction conditions often include the use of phase-transfer catalysts to enhance the yield and selectivity of the desired (Z)-isomer .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile undergoes various types of chemical reactions, including:
Michael Addition: This compound acts as a Michael acceptor in conjugate addition reactions.
Cyclopropanation: It can participate in cyclopropanation reactions to form cyclopropane derivatives.
Common Reagents and Conditions
Michael Addition: Common reagents include isocyanoacetate esters, with phase-transfer catalysts facilitating the reaction.
Cyclopropanation: Reagents such as 2-bromomalonate esters are used in the presence of Cinchona-derived phase-transfer catalysts.
Major Products Formed
Michael Addition: The reaction typically yields functionalized imines.
Cyclopropanation: The reaction produces cyclopropane esters with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a Michael acceptor in asymmetric synthesis and cyclopropanation reactions.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of (Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile primarily involves its role as a Michael acceptor. The compound’s electrophilic nature allows it to react with nucleophiles, forming new carbon-carbon bonds. This reactivity is facilitated by the presence of the electron-withdrawing nitrile group, which stabilizes the negative charge developed during the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-Substituted-2-(4-pyridyl)-acrylonitriles: These compounds share similar reactivity and are also used as Michael acceptors.
Aryl Acrylonitriles: These compounds have similar structural features and reactivity patterns.
Uniqueness
(Z)-2-Phenyl-3-(4-pyridyl)acrylonitrile is unique due to its specific combination of a phenyl group and a pyridyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
(Z)-2-phenyl-3-pyridin-4-ylprop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2/c15-11-14(13-4-2-1-3-5-13)10-12-6-8-16-9-7-12/h1-10H/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLKQRNTRMQQAO-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=NC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38382-00-2 |
Source


|
| Record name | MLS002706400 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]hydrazinecarbothioamide](/img/structure/B7826831.png)




![Ethyl 3-[3-(benzyloxy)phenyl]-2-cyanobut-2-enoate](/img/structure/B7826872.png)
